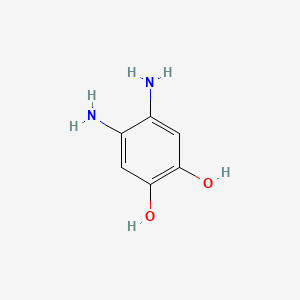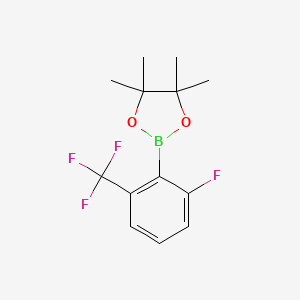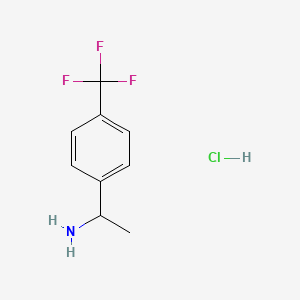
2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one
Descripción general
Descripción
2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one, also known as AG-1517, is a synthetic compound that belongs to the quinazoline family. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer treatment.
Mecanismo De Acción
2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby preventing the activation of downstream signaling pathways that are crucial for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of interleukin-6 (IL-6), a cytokine that is involved in inflammation and immune response. 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one has several advantages for use in lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR signaling in cancer and other diseases. However, one of the limitations of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of EGFR tyrosine kinase, which could lead to more effective cancer treatments. Another direction is the exploration of the anti-inflammatory properties of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one, which could have implications for the treatment of various inflammatory diseases. Additionally, the role of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one in the regulation of PKC activity warrants further investigation.
Aplicaciones Científicas De Investigación
2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one has been widely used in scientific research as a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and ovarian cancer.
Propiedades
IUPAC Name |
2-chloro-7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-14-6-3-4(9(11,12)13)1-2-5(6)7(16)15-8/h1-3H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVPMPJEPNBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole](/img/structure/B3243821.png)



![Tert-butyl 3-((3S,5R,8AS)-5-cyano-3-phenylhexahydro-5H-oxazolo[3,2-A]pyridin-5-YL)-3-hydroxyazetidine-1-carboxylate](/img/structure/B3243848.png)








![Stannane, tributylthieno[3,2-b]thien-2-yl-](/img/structure/B3243934.png)